(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide
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Description
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H21BrN2O2S and its molecular weight is 433.36. The purity is usually 95%.
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Biological Activity
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety , a bromine atom , and an ethoxyethyl group , which contribute to its unique properties. The structural formula can be represented as follows:
This molecular structure suggests potential interactions with biological targets, enhancing its efficacy in various applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell proliferation and bacterial metabolism.
- Receptor Modulation : It can bind to receptors, potentially altering their activity and impacting cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. The following table summarizes findings from relevant studies:
The compound's ability to disrupt angiogenesis and inhibit cell proliferation positions it as a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) often below 50 µg/mL .
Case Studies
- Study on Antitumor Activity : A study evaluated the effects of the compound on tumor growth in vivo, demonstrating a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar benzothiazole derivatives, revealing that compounds with bromine substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs). These reactions allow for efficient generation of complex molecules with high yields. A common synthetic route includes:
- Reaction of an amine with an aldehyde.
- Incorporation of thiazole derivatives under acidic or basic conditions.
- Utilization of catalysts such as transition metal oxides to facilitate the reaction.
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2S/c1-2-25-13-12-23-17-10-9-16(21)14-18(17)26-20(23)22-19(24)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTCUNLERPIAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.